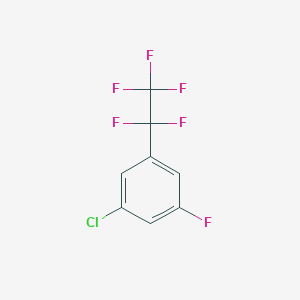

1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene

説明

特性

IUPAC Name |

1-chloro-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFPXFQSBAMCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-chloro-5-fluoro-1-(pentafluoroethyl)benzene

Executive Summary

This technical guide profiles 3-chloro-5-fluoro-1-(pentafluoroethyl)benzene , a high-value fluorinated building block. Characterized by its unique 1,3,5-substitution pattern, this scaffold offers orthogonal reactivity: a stable pentafluoroethyl (

Structural Identity & Cheminformatics

The precise identification of this molecule is critical for database registration and computational modeling.

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | 1-chloro-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene |

| Common Name | 3-chloro-5-fluoro-pentafluoroethylbenzene |

| Molecular Formula | |

| Molecular Weight | 248.55 g/mol |

| Exact Mass | 247.9827 Da |

Machine-Readable Formats

SMILES (Canonical):

InChI String:

Structural Visualization (Graphviz)

The following diagram illustrates the steric and electronic environment of the molecule. The

Figure 1: Functional map of the 3-chloro-5-fluoro-1-(pentafluoroethyl)benzene scaffold showing orthogonal reactivity sites.

The "Pentafluoroethyl Effect" in Medicinal Chemistry

Why prioritize this scaffold? The

-

Lipophilicity Modulation: The

group is significantly more lipophilic ( -

Conformational Biasing: The larger van der Waals volume of

(approx 38 -

Metabolic Stability: The C-F bonds are chemically inert to cytochrome P450 oxidation, preventing the "soft spot" metabolism often seen with alkyl chains.

Synthetic Protocol: Selective Pentafluoroethylation

Challenge: Direct electrophilic pentafluoroethylation is difficult. Solution: A copper-mediated cross-coupling using 1-bromo-3-chloro-5-fluorobenzene . Rationale: The C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker than C-Cl (~96 kcal/mol) and C-F (~116 kcal/mol), allowing for chemoselective oxidative addition at the bromine site without affecting the chlorine handle needed for later steps.

Reaction Scheme

Figure 2: Chemoselective synthesis pathway utilizing the reactivity difference between Aryl-Br and Aryl-Cl.

Step-by-Step Methodology

Note: This protocol utilizes the Ruppert-Prakash reagent analogue (

Materials:

-

1-bromo-3-chloro-5-fluorobenzene (1.0 equiv, 5.0 mmol)

-

(Trimethylsilyl)pentafluoroethane (

) (1.5 equiv) -

Copper(I) Iodide (CuI) (1.0 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Cesium Fluoride (CsF) (2.0 equiv)

-

Solvent: Anhydrous DMF (20 mL)

Procedure:

-

Preparation of Active Species: In a glovebox (or under strict

), charge a dried Schlenk tube with CuI (952 mg, 5 mmol), CsF (1.52 g, 10 mmol), and 1,10-phenanthroline (180 mg, 1 mmol). -

Solvation: Add anhydrous DMF (10 mL) and stir at room temperature for 20 minutes to form the catalyst complex.

-

Substrate Addition: Add 1-bromo-3-chloro-5-fluorobenzene (1.05 g, 5 mmol) dissolved in DMF (5 mL).

-

Reagent Addition: Slowly add

(1.44 g, 7.5 mmol) dropwise. Caution: Mild exotherm possible. -

Reaction: Seal the tube and heat to 80°C for 12 hours behind a blast shield. The mixture should turn dark brown.

-

Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and filter through a pad of Celite to remove copper salts.

-

Extraction: Wash the filtrate with water (

mL) to remove DMF (critical to prevent emulsion). Wash with brine ( -

Purification: Dry over

, concentrate under reduced pressure (careful: product is volatile, do not use high vacuum for extended periods). Purify via silica gel flash chromatography (100% Pentane or Hexanes).

Expected Yield: 65-75% as a clear, colorless oil.

Reactivity Profile & Downstream Applications

Once synthesized, the molecule serves as a "linchpin" scaffold.

| Reaction Type | Target Site | Reagents | Outcome |

| Suzuki-Miyaura | C-Cl | Biaryl formation (Library synthesis) | |

| Buchwald-Hartwig | C-Cl | Amines, Pd-PEPPSI | Aniline derivatives |

| Lithiation | C-H (C2/C4/C6) | LDA, | Directed ortho-metallation (DOM) |

Critical Note on Chemoselectivity:

The C-Cl bond is reactive toward Pd(0) oxidative addition. The C-F bond is generally inert under standard cross-coupling conditions, ensuring that the fluorine remains as a structural element. However, if strong nucleophiles (e.g., alkoxides) are used in

References

-

SMILES/InChI Computation

- PubChem Compound Summary for 1-chloro-3-(pentafluoroethyl)benzene (Analogue Reference).

-

URL: [Link]

-

Synthetic Methodology (Copper-Mediated Pentafluoroethylation)

-

Medicinal Chemistry of Pentafluoroethyl Group

-

Starting Material Properties

Sources

- 1. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. CAS 33863-76-2: 1-Bromo-3-chloro-5-fluorobenzene [cymitquimica.com]

- 5. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 [sigmaaldrich.com]

- 6. CAS RN 352-33-0 | Fisher Scientific [fishersci.com]

Pentafluoroethyl group bioisostere for ethyl and trifluoromethyl

The Pentafluoroethyl ( ) Group: A Strategic Bioisostere for Ethyl and Trifluoromethyl

Executive Summary

In the optimization of small molecule therapeutics, the pentafluoroethyl group (

While the trifluoromethyl (

This guide details the physicochemical rationale, synthetic accessibility, and strategic application of the

Part 1: Physicochemical Profiling & The "Golden Triangle"

To deploy

Comparative Metrics

The following table contrasts the

| Property | Methyl ( | Ethyl ( | Trifluoromethyl ( | Pentafluoroethyl ( |

| Hansch | 0.56 | 1.02 | 0.88 | ~1.50 |

| Van der Waals Volume ( | 13.7 | 22.2 | 21.3 | ~32.0 |

| Electronic Effect ( | -0.17 | -0.15 | 0.54 | 0.52 |

| Metabolic Stability | Low (Oxidation) | Low (Oxidation) | High | High |

| Conformation | Flexible | Flexible | Rigid Rotor | Helical / Rigid |

The Lipophilicity Jump

The

The "Perfluoro Effect" and Conformation

Unlike the ethyl group, which adopts a staggered conformation with free rotation, the

-

Implication: When replacing an ethyl group with

, the molecule does not just get "heavier"; it gets stiffer. This can reduce the entropic penalty of binding if the conformation matches the receptor pocket.

Part 2: The Bioisosteric Rationale

vs. Ethyl ( )

-

Metabolic Blocking: The primary driver for this swap is metabolic stability. The ethyl group is a frequent site of P450-mediated oxidation (

-hydroxylation or dealkylation). The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions. -

Steric Mimicry:

is slightly larger than ethyl due to the larger van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å). However, it fits into many of the same hydrophobic pockets.

vs. Trifluoromethyl ( )

-

Pocket Filling: If a

analog shows promise but has weak affinity, the pocket may be under-filled. -

The "Fluorine Walk": Just as chemists scan a ring with fluorine, extending a perfluoroalkyl chain (

) is a valid strategy to probe the depth of a lipophilic pocket.

Part 3: Synthetic Methodologies

Synthesis of pentafluoroethylated compounds has historically been challenging due to the instability of the

Protocol A: Nucleophilic Pentafluoroethylation (The Ruppert-Prakash Analog)

This is the industry-standard method for introducing

Reagent: Trimethyl(pentafluoroethyl)silane (

Step-by-Step Protocol:

-

Preparation: Flame-dry a two-neck round-bottom flask under Argon.

-

Reagents: Charge flask with the substrate (e.g., benzaldehyde, 1.0 equiv) and

(1.2 equiv) in anhydrous THF (0.5 M). -

Initiation: Cool to 0°C. Add catalytic CsF (0.1 equiv) or TBAF. Note: The reaction is autocatalytic once initiated.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or

-NMR (look for disappearance of the TMS-C2F5 signal at -82 ppm). -

Hydrolysis: The intermediate is a silyl ether. Add 1N HCl or TBAF/THF solution to cleave the silyl group.

-

Workup: Extract with

, wash with brine, dry over

Validation Check:

-

-NMR Signature: The

Protocol B: Radical Pentafluoroethylation

For heteroaromatic functionalization (e.g., pyridines, indoles), radical pathways are superior.

Reagents: Sodium pentafluoropropionate (decarboxylative) or Pentafluoroethyl iodide (

Part 4: Decision Framework & Visualization

Diagram 1: The Bioisostere Decision Matrix

When should you reach for the

Caption: Strategic decision tree for deploying the Pentafluoroethyl group in Lead Optimization.

Diagram 2: Nucleophilic Activation Mechanism

Understanding the activation of

Caption: Mechanistic pathway of fluoride-initiated pentafluoroethylation using TMS-C2F5.

Part 5: Case Study – The "BITE" Strategy

A compelling example of

-

Challenge: The ethyl group in early leads was metabolically labile, while the trifluoromethyl analogs lacked the precise steric bulk to maximize potency and selectivity.

-

Solution: Researchers developed the BITE (Bioisostere of Trifluoromethyl and Ethyl) concept. By incorporating a

group (or a hybrid fluoro-ethyl motif), they achieved a balance. The -

Outcome: This validated

not just as a "heavy" ethyl, but as a tunable dial for physicochemical properties.

References

-

Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Difluoromethylation and Trifluoromethylation Using Silicon Reagents." Accounts of Chemical Research. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

-

Barata-Vallejo, S., et al. (2014). "Radical fluoroalkylation of organic compounds." Chemistry – A European Journal. Link

-

Zhu, W., et al. (2014). "Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE)." Chemical Communications. Link

The Pentafluoroethyl (–C₂F₅) Moiety: A Guide to Lipophilicity and Metabolic Stability

Executive Summary: The "Super-Trifluoromethyl" Strategy

In medicinal chemistry, the trifluoromethyl group (–CF₃) is a ubiquitous "magic methyl" bioisostere. However, the pentafluoroethyl group (–C₂F₅) represents an underutilized but powerful tool for lead optimization. It offers a unique physicochemical profile that bridges the gap between the steric bulk of an isopropyl group and the electronic deactivation of a perfluorinated system.

This guide analyzes the –C₂F₅ moiety's impact on lipophilicity (LogP/LogD) and metabolic stability (microsomal clearance). It provides actionable experimental protocols for quantifying these effects, moving beyond theoretical assumptions to empirical validation.

Part 1: The Physicochemical Profile

Lipophilicity Modulation (LogP vs. LogD)

The introduction of a pentafluoroethyl group drastically alters the lipophilic landscape of a molecule compared to its hydrocarbon (ethyl) or lower-fluorinated (trifluoromethyl) analogs.[1]

-

The "Fluorine Effect" on Partitioning: Unlike alkyl chains where lipophilicity increases linearly with carbon count due to surface area, perfluoroalkyl groups introduce a competing vector: polarity . The C–F bond has a strong dipole. While –C₂F₅ is hydrophobic, its electron-withdrawing nature (Hammett

) lowers the pKa of neighboring basic centers, often reducing LogD -

Steric Bulk & Conformation: The –C₂F₅ group has a van der Waals volume (

) roughly equivalent to an isopropyl group, yet it lacks the metabolic liability of the methine C–H bond.

Table 1: Comparative Physicochemical Metrics

| Substituent | Hansch | Electronic Effect ( | Metabolic Liability | Steric Equivalent |

| Ethyl (–C₂H₅) | +1.02 | -0.15 (Donor) | High (Benzylic oxidation) | Isopropyl (smaller) |

| Trifluoromethyl (–CF₃) | +0.88 | +0.54 (Acceptor) | Low | Methyl/Ethyl |

| Pentafluoroethyl (–C₂F₅) | +1.30 - 1.50 | +0.52 (Acceptor) | Negligible | Isopropyl |

Key Insight: Use –C₂F₅ when you need to fill a hydrophobic pocket (like an isopropyl group would) but require the electron-withdrawing deactivation of a –CF₃ group to prevent metabolic attack on the aromatic ring.

Part 2: Metabolic Stability Mechanisms

The primary driver for deploying a pentafluoroethyl group is the blockade of oxidative metabolism.

Blocking the "Alpha-Carbon" Liability

In ethyl-substituted benzenes, the benzylic (

-

The Ethyl Failure Mode: CYP450 abstracts a hydrogen from the

-methylene, leading to a radical intermediate and subsequent hydroxylation/dealkylation. -

The Pentafluoroethyl Shield: The C–F bond dissociation energy (

kcal/mol) is significantly higher than the benzylic C–H bond (

Visualization: Metabolic Blockade

The following diagram illustrates the mechanistic divergence between Ethyl and Pentafluoroethyl substrates in the CYP450 active site.

Figure 1: Mechanistic divergence in CYP450 metabolism. The high Bond Dissociation Energy (BDE) of the C-F bond prevents the initial hydrogen abstraction step required for oxidation.

Part 3: Experimental Workflows

To validate the utility of the –C₂F₅ group, you must empirically measure its impact on hydrophobicity and stability. Theoretical calculations (cLogP) often fail for highly fluorinated systems due to unique solvation effects.

Protocol A: Chromatographic Hydrophobicity Index (CHI)

Why this over Shake-Flask? Traditional octanol-water shake flask methods are low-throughput and prone to emulsion errors with fluorinated compounds. CHI provides a rapid, standardized lipophilicity metric derived from gradient RP-HPLC retention times.[2]

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).[3]

-

Calibration Standards: Theophylline, Benzimidazole, Acetophenone, Propiophenone, Valerophenone (known CHI values).

Workflow:

-

Preparation: Dissolve test compounds (10 mM in DMSO) and dilute to 100 µM in 1:1 MeOH:Water.

-

Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., Kinetex 2.6µm).

-

Gradient: Run a fast linear gradient (0% to 100% B over 5 minutes).

-

Calculation:

-

Plot Retention Time (

) vs. known CHI of standards.[4] -

Derive the regression equation:

. -

Calculate CHI for the pentafluoroethyl analog.

-

Conversion:

(approximate conversion for neutral molecules).

-

Protocol B: Microsomal Stability Assay

This assay quantifies the intrinsic clearance (

Reagents:

-

Liver Microsomes: Human/Rat (0.5 mg/mL final protein conc).[5]

-

Cofactor: NADPH (1 mM final).

-

Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Pre-Incubation: Mix 445 µL of microsomal suspension (in phosphate buffer pH 7.4) with 5 µL of test compound (1 µM final conc). Incubate at 37°C for 5 mins.

-

Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Termination: Immediately dispense aliquot into 150 µL of Quench Solution. Vortex vigorously.

-

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

-

Data Processing: Plot ln(% remaining) vs. time. The slope

determines half-life (

Visualization: Experimental Logic Flow

Figure 2: Integrated workflow for physicochemical profiling. The CHI assay acts as a rapid filter before the more resource-intensive microsomal stability assay.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Creative Bioarray. (2023). Microsomal Stability Assay Protocol. Link

-

Charnwood Discovery. (2023). Chromatographic LogD - In Vitro Assay. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

Application Note & Protocol: Copper-Mediated Pentafluoroethylation of 1-Bromo-3-chloro-5-fluorobenzene

Abstract

The introduction of the pentafluoroethyl (C₂F₅) group into aromatic systems is a pivotal strategy in modern medicinal and agricultural chemistry. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive technical guide for the copper-mediated pentafluoroethylation of 1-bromo-3-chloro-5-fluorobenzene, a challenging polyhalogenated substrate. We detail a robust protocol, explain the underlying mechanistic principles, and offer field-proven insights to ensure reproducible success for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary drug design. While the trifluoromethyl (CF₃) group is ubiquitous, the pentafluoroethyl (C₂F₅ or PFE) moiety offers distinct electronic and steric properties that can lead to improved bioactivity and better lipophilicity compared to its CF₃ analogues. Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for forming C(sp²)–C(sp³) bonds.[1]

However, the pentafluoroethylation of aryl halides, particularly electron-deficient and polyhalogenated systems, presents unique challenges. The oxidative addition of aryl bromides and chlorides to Cu(I) intermediates is often sluggish compared to that of aryl iodides.[2] Furthermore, on a substrate like 1-bromo-3-chloro-5-fluorobenzene, the potential for side reactions and the issue of regioselectivity must be carefully managed. The C–Br bond is the most reactive site for oxidative addition in transition-metal-catalyzed cross-couplings involving non-identical halogens, following the general reactivity trend of C–I > C–Br > C–Cl >> C–F.[3]

This guide focuses on a protocol leveraging a well-defined, pre-formed copper-pentafluoroethyl reagent complexed with a stabilizing ligand, such as 1,10-phenanthroline (phen). This approach offers superior reactivity and functional group tolerance for challenging substrates like heteroaryl bromides.[4]

Mechanistic Rationale

The copper-mediated pentafluoroethylation of an aryl halide (Ar-X) is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While several variations exist depending on the specific C₂F₅ source and ligands, a plausible pathway using a pre-formed (L)Cu-C₂F₅ complex is outlined below.

Plausible Catalytic Cycle:

-

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide (Ar-Br) to the active Cu(I)-C₂F₅ complex. This is typically the rate-limiting step, especially for less reactive aryl bromides and chlorides.[2] The coordination of the aryl halide to the copper center precedes the C-Br bond cleavage, forming a high-valent Cu(III) intermediate.

-

Reductive Elimination: The resulting Cu(III) species is unstable and rapidly undergoes reductive elimination. This step forms the desired C(sp²)-C₂F₅ bond and regenerates the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Caption: Plausible Cu(I)/Cu(III) catalytic cycle.

Detailed Experimental Protocol

This protocol describes the pentafluoroethylation of 1-bromo-3-chloro-5-fluorobenzene using a pre-formed (phen)CuC₂F₅ reagent. This method is adapted from established procedures for the perfluoroalkylation of heteroaryl bromides, which demonstrate high yields and broad functional group tolerance under mild conditions.[4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equiv. | Supplier (Example) |

| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.44 | 209.4 | 1.0 | 1.0 | Sigma-Aldrich |

| (phen)CuC₂F₅ Complex¹ | C₁₄H₈CuF₅N₂ | 362.77 | 544.2 | 1.5 | 1.5 | Strem Chemicals |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - | - | Acros Organics |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | - | - | Fisher Scientific |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | - | - |

¹Note: The (phen)CuC₂F₅ complex can be purchased or synthesized according to literature procedures. It is an air- and moisture-sensitive solid and should be handled under an inert atmosphere.

Equipment

-

Oven-dried 25 mL Schlenk flask with a magnetic stir bar

-

Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)

-

Syringes and needles for liquid transfer

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Flash column chromatography system

Step-by-Step Procedure

Caption: General experimental workflow diagram.

-

Apparatus Setup: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is crucial as the copper reagent is sensitive to air and moisture.

-

Reagent Addition: Under a positive pressure of inert gas, add the (phen)CuC₂F₅ complex (544.2 mg, 1.5 mmol, 1.5 equiv.) to the Schlenk flask.

-

Substrate and Solvent Addition: Add 1-bromo-3-chloro-5-fluorobenzene (209.4 mg, 1.0 mmol, 1.0 equiv.). Using a syringe, add 5 mL of anhydrous DMF.

-

Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously for 12-24 hours.

-

Rationale: Elevated temperatures are often necessary to promote the oxidative addition of aryl bromides.[2] DMF is an excellent polar aprotic solvent for this type of transformation.

-

-

Reaction Monitoring: Monitor the consumption of the starting material by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The product, 1-chloro-3-fluoro-5-(pentafluoroethyl)benzene, will be less polar than the starting material.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of saturated aqueous ammonium chloride solution.

-

Rationale: The aqueous quench removes the DMF and inorganic salts. Saturated NH₄Cl is used to complex with any remaining copper species, facilitating their removal into the aqueous layer.

-

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will appear as a yellow or brown oil. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford the pure product as a colorless oil.

Expected Results and Characterization

Product: 1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene Expected Yield: 65-80% Appearance: Colorless oil

Characterization Data (Hypothetical):

-

¹⁹F NMR (376 MHz, CDCl₃): δ -84.5 (t, J = 18.8 Hz, 3F, -CF₃), -108.2 (s, 1F, Ar-F), -112.0 (q, J = 18.8 Hz, 2F, -CF₂-).

-

Insight: ¹⁹F NMR is the most diagnostic technique for confirming the presence and structure of the pentafluoroethyl group. The triplet-quartet pattern is characteristic of a C₂F₅ group attached to an aromatic ring.

-

-

¹H NMR (400 MHz, CDCl₃): δ 7.4-7.6 (m, 3H).

-

¹³C NMR (101 MHz, CDCl₃): Signals consistent with the aromatic backbone and the characteristic C-F couplings from the C₂F₅ group.

-

Mass Spectrometry (EI): m/z (%) = 248 (M⁺).

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, ensure all reagents and solvents were rigorously dried and that the inert atmosphere was maintained. The temperature can be incrementally increased (e.g., to 120 °C), but be mindful of potential decomposition. An older batch of the copper reagent may have reduced activity.

-

Side Products: Formation of homocoupled biaryl products can occur. Using a slight excess of the copper reagent (1.5 equiv.) helps to favor the cross-coupling pathway.

-

Regioselectivity: The reaction is expected to occur exclusively at the C-Br bond. The C-Cl and C-F bonds are significantly less reactive under these copper-catalyzed conditions.[3] If scrambling is observed, it may indicate a radical pathway or excessively harsh conditions.

-

Pentafluoroethyl Source: While this protocol uses a pre-formed complex, other methods generate the Cu-C₂F₅ species in situ from sources like TMSCF₂CF₃ or from TMSCF₃ via difluorocarbene insertion.[5] These alternative methods may require different ligands and optimization.

Conclusion

This application note provides a reliable and reproducible protocol for the copper-mediated pentafluoroethylation of 1-bromo-3-chloro-5-fluorobenzene. By employing a stable, well-defined (phen)CuC₂F₅ complex, this method overcomes the inherent challenges of using polyhalogenated aryl bromides as substrates. The detailed procedural steps, mechanistic insights, and troubleshooting guide are intended to empower researchers to successfully synthesize valuable pentafluoroethyl-containing aromatic building blocks for applications in drug discovery and materials science.

References

- Scott, J.P. & Sanford, M.S. (2021). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. [Source not explicitly provided, but content aligns with typical JACS, Org. Lett. articles].

- Wang, R.W., et al. (2012). Copper-Mediated Trifluoromethylation of α‑Diazo Esters with TMSCF3: The Important Role of Water as a Promoter. Journal of the American Chemical Society.

- Shen, Y., et al. (2026). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. [Source not explicitly provided, content is forward-looking].

- Frontiers Media SA. (2024). Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. Frontiers in Chemistry.

-

Chen, P., et al. (2022). Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Organic Chemistry Frontiers. Available from: [Link]

-

Novak, A. J. E., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. Available from: [Link]

- Drogies, T., et al. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research.

- Hu, J., et al. (2019). Pentafluoroethylation of Arenediazonium Tetrafluoroborates Using On‐Site Generated Tetrafluoroethylene. Chinese Journal of Chemistry.

-

Tang, Y., & Tsui, G. C. (2020). Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic & Biomolecular Chemistry. Available from: [Link]

- Dorel, R. & Echavarren, A.M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

- Kamijo, S. (2014).

- Maleckis, A., et al. (2013). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF].

- Powers, D. C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

- Legault, C. Y., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.

-

Besset, T., et al. (2012). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. Chemical Communications. Available from: [Link]

- Sino-Compound. (2023). New ligands enhance copper catalysis.

-

Wang, Q., et al. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Letters. Available from: [Link]

-

Li, K. K., et al. (2017). Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles. Organic Letters. Available from: [Link]

- Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society.

- Kumar, A., et al. (2019).

- Hu, J., et al. (2019). Optimization of the pentafluoroethylation reactiona. Chinese Journal of Chemistry.

- Grushin, V. V., et al. (2015). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters.

-

He, D., et al. (2022). Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways. Science Advances. Available from: [Link]

- Fructos, M. R., et al. (2015). Cu-catalyzed Mild C(sp2)-H Functionalization Assisted by Carboxylic Acids En Route to Hydroxylated Arenes.

-

Hu, J., et al. (2019). Divergent pentafluoroethylation of styrene derivatives using CuCF2CF3. Chemical Communications. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. PubChem Compound Database. Available from: [Link]

-

Vicic, D. A., et al. (2022). Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes. Chemical Science. Available from: [Link]

- Daugulis, O., et al. (2009). A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds.

- He, D., et al. (2022). Cu(II)

Sources

- 1. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]

- 2. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation of Fluorinated Liquid Crystals via Pentafluoroethyl Benzenes

Executive Summary

This application note details the synthesis of pentafluoroethyl-substituted mesogens, a critical class of materials for Active Matrix Liquid Crystal Displays (AM-LCDs). Unlike trifluoromethyl (

We present a robust, modular protocol starting from the installation of the

Strategic Rationale & Scientific Foundation

Why Pentafluoroethyl ($ -C_2F_5 $)?

In LC design, fluorination lowers melting points and viscosity compared to cyano- or alkyl-substituted analogues. However, the specific choice of the fluoro-group dictates performance:

-

Viscosity: The

group, despite being larger than -

Dielectric Anisotropy (

): When placed laterally, -

Stability: Perfluoroalkyl chains are chemically inert, reducing ion impurity buildup in LC cells (holding ratio).

Synthetic Strategy: The Halogen Selectivity Hierarchy

A major challenge in synthesizing these materials is the difficulty of forming the

-

C-I Bond: Reacts preferentially with the Copper-Pentafluoroethyl species.

-

C-Br Bond: Remains intact, serving as the handle for the subsequent Suzuki coupling to build the mesogenic core.

Experimental Workflow Diagram

Caption: Modular synthesis of fluorinated LCs. Step 1 installs the fluoro-group; Step 2 builds the LC core.

Protocol 1: Synthesis of 1-Bromo-4-(pentafluoroethyl)benzene

Objective: Selective replacement of the Iodine atom with a pentafluoroethyl group while preserving the Bromine atom.

Materials

-

Substrate: 1-Bromo-4-iodobenzene (1.0 equiv, 10 mmol)

-

Fluoro-Source: Potassium Pentafluoropropionate (

) (2.0 equiv). Note: This solid reagent is preferred over gaseous -

Catalyst: Copper(I) Iodide (CuI) (2.0 equiv).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) and Toluene (4:1 ratio). Toluene acts as an azeotropic agent to remove trace water.

-

Apparatus: Dean-Stark trap (optional but recommended) or flame-dried pressure tube.

Step-by-Step Methodology

-

Drying (Critical): Flame-dry a 50 mL pressure tube or Schlenk flask under vacuum. Backfill with Argon. Moisture inhibits the formation of the active

species. -

Charging: Add CuI (3.8 g, 20 mmol) and

(4.0 g, 20 mmol). Evacuate and backfill with Argon three times. -

Solvation: Add anhydrous NMP (20 mL) and Toluene (5 mL). Add 1-Bromo-4-iodobenzene (2.83 g, 10 mmol).

-

Reaction: Seal the vessel. Heat to 160°C with vigorous stirring for 16–24 hours.

-

Work-up:

-

Purification: Purify via flash column chromatography (Hexanes).

-

Yield Target: 70–85%.

-

Validation:

NMR should show two signals (e.g., -85 ppm (

-

Protocol 2: Assembly of the Mesogen (Suzuki Coupling)

Objective: Coupling the fluorinated intermediate with a phenylboronic acid to create the rigid biphenyl core necessary for liquid crystallinity.

Materials

-

Substrate: 1-Bromo-4-(pentafluoroethyl)benzene (from Protocol 1).

-

Partner: 4-Cyanophenylboronic acid (1.1 equiv) [For positive

] or 4-Alkoxyphenylboronic acid [For negative -

Catalyst:

(3 mol%). -

Base:

(2.0 M aqueous solution). -

Solvent: THF or DME (Dimethoxyethane).

Step-by-Step Methodology

-

Setup: In a three-neck flask equipped with a condenser, combine the fluorinated bromide (1.0 equiv) and the boronic acid (1.1 equiv).

-

Degassing: Dissolve in THF. Bubble nitrogen through the solution for 15 minutes. Oxygen poisons the Pd(0) catalyst.

-

Catalysis: Add

. Add the aqueous base. -

Reflux: Heat to reflux (approx. 70–80°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Isolation:

-

Partition between EtOAc and water.

-

Wash organic layer with brine.[6]

-

Crucial Step for LCs: Pass the crude organic solution through a short plug of silica gel before crystallization to remove residual Palladium. Metal impurities drastically reduce the Voltage Holding Ratio (VHR) of the final display.

-

-

Crystallization: Recrystallize from Ethanol/Heptane to obtain the pure mesogen.

Characterization & Data Analysis

NMR Validation

The

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| -85.0 to -85.5 | Singlet (or triplet) | Terminal Fluorines | |

| -115.0 to -116.0 | Quartet | Methylene Fluorines adjacent to Ring |

Phase Transition Analysis (DSC)

Liquid crystals must be characterized by Differential Scanning Calorimetry (DSC) to determine the melting point (

-

Sample Prep: 2–5 mg sample in hermetic aluminum pan.

-

Rate: 5°C/min (Heating and Cooling).

-

Target Profile:

-

Look for the Crystal

Nematic transition (large enthalpy). -

Look for the Nematic

Isotropic transition (smaller enthalpy). -

Note: Pentafluoroethyl derivatives often exhibit a lower

than their trifluoromethyl counterparts due to increased conformational entropy of the ethyl tail.

-

Mechanism Visualization

The copper-mediated pentafluoroethylation follows a specific catalytic cycle involving oxidative addition and decarboxylation.

Caption: Catalytic cycle for the decarboxylative pentafluoroethylation of aryl iodides.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in solvent/reagents. | Re-dry NMP over molecular sieves. Flame-dry all glassware. |

| Incomplete Conversion | Ensure reaction vessel has sufficient headspace or use a pressure-rated vessel. | |

| Pd Impurities (Black specks) | Catalyst decomposition. | Perform filtration through Celite/Silica while the solution is hot. |

| Smectic Phase Only | Tail length mismatch. | If the LC shows no Nematic phase, shorten the alkyl tail on the non-fluorinated side (e.g., from |

Safety Warning:

-

Fluoro-organics: While

compounds are generally stable, avoid incineration which can release HF. -

Pressure: The decarboxylation step releases gas (

). Use pressure-rated glass tubes behind a blast shield.

References

-

Grushin, V. V. (2014).[2] "The Organometallic Fluorine Chemistry of Palladium and Copper." Chemical Reviews. Link

-

Sato, K., et al. (2004). "Synthesis of Perfluoroalkylated Arenes via Copper-Mediated Cross-Coupling of Aryl Iodides with Potassium Perfluoroalkanecarboxylates." Chemical & Pharmaceutical Bulletin. Link

- Kirsch, P. (2022). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Standard text for LC synthesis).

-

Merck Patent GmbH. (2010). "Liquid Crystalline Medium and Liquid Crystal Display."[7] World Intellectual Property Organization.

-

Serizawa, H., et al. (2014). "Copper-Catalyzed Pentafluoroethylation of Aryl Iodides with Pentafluoroethylsilane." Organic Letters. Link

Sources

- 1. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bkcs.kchem.org [bkcs.kchem.org]

- 5. US6426439B1 - Continuous process for the preparation of pentafluoroethyl iodide - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

Improving regioselectivity in pentafluoroethylation of dihaloarenes

Ticket Subject: Improving Regioselectivity in Dihaloarenes

Status: Open | Priority: High | Agent: Senior Application Scientist

Introduction: The Selectivity Challenge

Welcome to the Pentafluoroethylation Support Center. You are likely here because introducing a

When working with dihaloarenes (e.g., 1-bromo-4-iodobenzene), the core challenge is regioselectivity : exclusively functionalizing the C-I bond while leaving the C-Br bond intact for future elaboration, or controlling mono- vs. bis-alkylation.

This guide moves beyond basic recipes. It provides a logic-based troubleshooting framework for Copper (Cu) and Palladium (Pd) mediated systems, grounded in mechanistic reality.

Module 1: The Selectivity Matrix (Logic Core)

Before mixing reagents, you must classify your substrate against the "Reactivity Hierarchy." In metal-mediated fluoroalkylation, bond dissociation energies (BDE) and oxidative addition rates dictate the outcome.

The Golden Rule:

-

Cu-Mediated Nucleophilic Systems: I > Br >> Cl (Selectivity is high).

-

Pd-Catalyzed Systems: I > Br ~ OTf > Cl (Selectivity is tunable via ligands).

Decision Tree: Selecting Your Protocol

Caption: Logic flow for selecting the correct pentafluoroethylation strategy based on halogen type and electronic bias.

Module 2: Troubleshooting Protocols

Ticket #001: Loss of Selectivity (Bis-Alkylation)

Symptom: You are targeting the Iodo-position in a I-Ar-Br substrate, but you observe significant conversion of the Bromo-position (bis-pentafluoroethylation).

Root Cause:

-

Reagent Overdose:

species are aggressive. Excess reagent will eventually attack the Br-site after the I-site is consumed. -

Temperature Overshoot: The activation barrier for Ar-Br oxidative addition is higher than Ar-I. High temperatures (>100°C) blur this kinetic distinction.

Corrective Actions:

-

Step 1 (Stoichiometry): Reduce the

source (e.g., -

Step 2 (Temperature Ramp): Start the reaction at 40°C . Monitor by 19F NMR. Only ramp to 60-80°C if conversion stalls.

-

Step 3 (Ligand Tuning): Switch to a bulkier ligand on Copper. Use 6,6'-dimethyl-2,2'-bipyridine . The steric bulk retards the reaction with the more sterically demanding/slower Ar-Br site [1].

Ticket #002: "The C2F5 Problem" (Chain Elongation)

Symptom: You intended to perform a trifluoromethylation (

Root Cause:

This is a known phenomenon where difluorocarbene (

Corrective Actions:

-

To PREVENT C2F5 (if you want CF3): Avoid excess fluoride sources and keep temperatures low.

-

To PROMOTE C2F5 (if you want C2F5 from TMSCF3): This is a feature, not a bug. Use the "C1-to-C2" protocol.

-

Protocol: Mix

(2.0 equiv), CuCl, and CsF in DMF. Allow the "maturation" of the species for 30 mins at room temperature before adding the aryl halide. This ensures conversion of Cu-

-

Ticket #003: Protodehalogenation (Reduction)

Symptom: Instead of Ar-

Root Cause:

Moisture in the solvent or acidic protons on the substrate. The

Corrective Actions:

-

Drying: Use anhydrous DMF/NMP (water < 50 ppm).

-

Additives: Add molecular sieves (4Å) directly to the reaction vessel.

-

Substrate Check: Protect free amines or alcohols (OH/NH) before reaction.

Module 3: Standard Operating Procedure (SOP)

Protocol A: Site-Selective Cu-Mediated Pentafluoroethylation

Target: Iodo-Bromoarenes (Reacting at I, sparing Br). Mechanism: Nucleophilic perfluoroalkylation via Oxidative Addition.

Materials:

-

Substrate: 1-bromo-4-iodobenzene (1.0 equiv)

-

Reagent:

(1.1 equiv) [Note: If unavailable, use TMSCF3 + TFE generation method] -

Catalyst/Mediator: CuCl (1.1 equiv)

-

Ligand: 1,10-Phenanthroline (1.1 equiv)

-

Base/Activator: CsF (1.2 equiv)

-

Solvent: Anhydrous DMF (0.2 M)

Workflow Diagram:

Caption: Step-by-step workflow for the copper-mediated regioselective protocol.

Execution Steps:

-

Glovebox/Schlenk: In a glovebox or under Ar, combine CuCl (1.1 eq), 1,10-phenanthroline (1.1 eq), and CsF (1.2 eq) in a vial.

-

Solvation: Add anhydrous DMF. Stir for 15 mins to form the [(phen)CuF] species.

-

Reagent Activation: Add

dropwise. Stir for 30 mins at RT. The solution usually turns dark red/brown, indicating [(phen)Cu-C2F5] formation. -

Reaction: Add the dihaloarene. Seal the vessel.

-

Heating: Move to a pre-heated block at 60°C .

-

Monitoring: Check 19F NMR at 2 hours. Look for the disappearance of the Cu-

signal (-82 ppm) and appearance of product (-85, -115 ppm).-

Stop immediately if you see the Ar-Br peak diminishing.

-

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Palladium instead of Copper?

A: Yes, but the mechanism changes. Pd-catalyzed reactions (e.g., using

Q: Why is my yield low for electron-rich substrates (e.g., 4-iodoanisole)? A: Nucleophilic pentafluoroethylation (Cu-mediated) is sensitive to electronics. Electron-rich rings resist the nucleophilic attack (or the reductive elimination step is hampered).

-

Fix: Increase temperature to 100°C or switch to a Pd-catalyzed method which is less sensitive to the electronic nature of the arene [5].

Q: I cannot buy

-

Method: Use

(excess) + CuCl + NaI. The decomposition of

Quantitative Data: Reactivity Profile

| Parameter | Aryl-I | Aryl-Br | Aryl-Cl | Notes |

| BDE (kcal/mol) | ~65 | ~81 | ~96 | Lower BDE = Faster Oxidative Addition |

| Cu-C2F5 Reactivity | High (RT to 60°C) | Moderate (>100°C) | Inert | Basis for thermal regiocontrol |

| Pd-Cat Reactivity | Very High | High | Low (Requires specialized ligands) | Less selective between I/Br without tuning |

References

-

Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes. Journal of the American Chemical Society.

-

Synthesis of Tris(trifluoromethyl)nickelates(II)—Coping with “The C2F5 Problem”. Inorganics.

-

Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Organic Chemistry Frontiers.

-

Copper-Catalyzed Pentafluoroethylation of Aryl Iodides. Angewandte Chemie International Edition.

-

Palladium-Catalyzed Fluoroalkylations of Aryl Halides. Chemical Reviews.

Sources

Technical Support Center: Troubleshooting the Oxidative Addition of Palladium Catalysts to Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl chlorides is a cornerstone of modern synthetic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Despite its utility, the activation of the relatively inert C-Cl bond can be challenging, with the initial oxidative addition of the palladium(0) catalyst to the aryl chloride often being the rate-limiting and most frequent point of failure. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during this critical step, structured in a practical question-and-answer format.

Troubleshooting Guide: From Low Yields to Complete Reaction Failure

This section addresses specific experimental problems with in-depth explanations of the underlying chemical principles and provides actionable, step-by-step protocols for resolution.

Q1: My reaction is sluggish or has stalled, resulting in low conversion of my aryl chloride. What are the likely causes and how can I improve the reaction rate?

A1: A stalled or slow reaction is one of the most common issues when working with aryl chlorides and typically points to a high energy barrier for the oxidative addition step. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Core Causality: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making it more difficult for the electron-rich Pd(0) catalyst to insert itself. To overcome this, the catalyst must be sufficiently electron-rich and sterically accessible.

dot graph TD { A[Low Conversion] --> B{Verify Reagent Integrity}; B --> C{Is the Catalyst System Optimal?}; C --> D{Are Reaction Conditions Conducive?}; B --> E[Use Fresh Reagents]; C --> F[Ligand/Catalyst Screening]; D --> G[Optimize Temperature & Degassing]; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, B, C, D; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] E, F, G;

} A diagnostic workflow for low conversion issues.

Troubleshooting Steps & Solutions:

-

Verify Reagent Quality and Purity:

-

Palladium Source: Older palladium sources can exhibit reduced activity. If you are not using a pre-catalyst, consider using a fresh batch of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).

-

Ligand Integrity: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation.[1] Ensure your ligand has been stored under an inert atmosphere. If you suspect oxidation, use a fresh sample or one from a sealed container.

-

Solvent and Base Purity: Ensure solvents are anhydrous and have been properly degassed. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[2] The purity of the base is also critical.

-

-

Optimize the Catalyst System:

-

Ligand Selection: For many challenging aryl chlorides, standard ligands like PPh₃ are often insufficient.[2] Switching to more electron-rich and bulky monophosphine ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), can dramatically accelerate the oxidative addition.[3][4][5] These ligands promote the formation of the highly reactive monoligated Pd(0) species, which is crucial for activating aryl chlorides.[4]

-

Palladium Pre-catalysts: The in-situ generation of the active Pd(0) catalyst can be inefficient.[6][7] Using a well-defined palladium pre-catalyst, which readily forms the active species under the reaction conditions, can lead to more reproducible and efficient reactions.[2][6][8][9]

-

Catalyst Loading: While typical catalyst loadings are in the range of 0.5-2.5 mol%, a sluggish reaction may benefit from a modest increase in catalyst concentration.[2] However, this should be a secondary optimization step after ligand and reaction conditions have been explored.

-

-

Adjust Reaction Conditions:

-

Temperature: Many cross-coupling reactions with aryl chlorides require elevated temperatures to overcome the activation barrier of the oxidative addition.[2] If your reaction is slow at a lower temperature (e.g., 80 °C), a carefully controlled increase in temperature may improve the rate. Be aware that excessive heat can also accelerate catalyst decomposition.

-

Degassing: Oxygen is a known poison for Pd(0) catalysts.[2] Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

-

This protocol outlines a parallel screening approach to identify a more effective ligand for a challenging aryl chloride coupling.

-

Preparation: In an inert atmosphere glovebox, prepare stock solutions of your aryl chloride, coupling partner, and palladium pre-catalyst (e.g., Pd₂(dba)₃) in the chosen reaction solvent. Also, prepare individual stock solutions for each ligand to be screened.

-

Reaction Setup: To a series of labeled reaction vials containing stir bars, add the appropriate amount of base (e.g., K₃PO₄).

-

Reagent Addition: Under an inert atmosphere, add the aryl chloride and coupling partner stock solutions to each vial. Then, add the palladium pre-catalyst stock solution.

-

Ligand Addition: Add a different ligand stock solution to each vial. Ensure the desired Pd:ligand ratio is achieved (typically 1:1 to 1:2 for monodentate ligands).

-

Reaction Execution: Seal the vials and place them in a pre-heated aluminum reaction block. Stir at the desired temperature for a set period.

-

Analysis: After the reaction time, cool the vials, and analyze the contents of each by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield for each ligand.

Q2: My reaction has turned black, and I've observed the formation of a precipitate. What does this indicate, and can I salvage the reaction?

A2: The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of catalyst decomposition. This happens when the catalytically active, soluble Pd(0) species aggregate into inactive, insoluble palladium metal.

Core Causality: The stability of the monoligated Pd(0) complex, which is highly active for oxidative addition, is critical. If the ligand is not bulky enough or is present in insufficient concentration, these highly reactive species can collide and aggregate.

dot graph TD { A[Black Precipitate (Pd Black)] --> B{Is the Ligand:Pd Ratio Correct?}; B --> C{Is the Ligand Bulky Enough?}; C --> D{Is the Temperature Too High?}; B --> E[Increase Ligand Stoichiometry]; C --> F[Switch to a Bulkier Ligand]; D --> G[Reduce Reaction Temperature]; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, B, C, D; node[shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"] E, F, G;

} A workflow for addressing catalyst decomposition.

Troubleshooting Steps & Solutions:

-

Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[6] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[2]

-

Evaluate Ligand Steric Bulk: The steric hindrance provided by the ligand is crucial for preventing the aggregation of the monoligated Pd(0) species.[5] If you are observing palladium black formation, consider switching to a ligand with greater steric bulk. The Buchwald biaryl phosphine ligands are designed with this principle in mind.[4]

-

Moderate Reaction Temperature: While higher temperatures can accelerate the desired reaction, they can also increase the rate of catalyst decomposition. If you are observing palladium black formation at elevated temperatures, try running the reaction at a lower temperature for a longer period.

-

Consider a Pre-catalyst: As mentioned previously, using a pre-catalyst can lead to a more controlled and efficient generation of the active catalyst, which can sometimes mitigate decomposition pathways.[2][6][8][9]

| Ligand Class | Key Features | Common Examples | Troubleshooting Application |

| Buchwald Biaryl Phosphines | Bulky and electron-rich, promote monoligated Pd(0). | XPhos, SPhos, RuPhos | Ideal for unreactive aryl chlorides and preventing Pd black formation.[3][4][5] |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust Pd-C bonds. | IPr, SImes | Useful for challenging couplings, can sometimes outperform phosphines. |

| Ferrocenyl Phosphines | Air-stable and effective for a range of couplings. | dppf | A good starting point, but may not be sufficient for the most challenging aryl chlorides. |

A comparison of common ligand classes for aryl chloride activation.

Frequently Asked Questions (FAQs)

Q: Can the choice of base affect the oxidative addition step?

A: While the base's primary role is in the transmetalation step of many cross-coupling reactions, it can have an indirect effect on the overall catalytic cycle, including the oxidative addition.[10] An inappropriate base can lead to side reactions that consume starting materials or deactivate the catalyst. For example, in Suzuki-Miyaura couplings, a base that is too weak may not efficiently generate the active boronate species, slowing down the entire cycle and potentially allowing more time for catalyst decomposition. Conversely, a base that is too strong can promote side reactions. The choice of base is highly substrate and solvent dependent, with common choices for aryl chloride couplings including K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][10]

Q: I am observing dehalogenation of my aryl chloride (replacement of Cl with H). What causes this and how can I prevent it?

A: Dehalogenation is a common side reaction that can occur after the oxidative addition step. It typically involves a source of hydride that intercepts the arylpalladium(II) intermediate, leading to reductive elimination of the arene instead of the desired cross-coupling product. The source of the hydride can be varied, including solvent molecules (e.g., alcohols), amines, or the boronic acid reagent in Suzuki couplings. To minimize dehalogenation, ensure you are using anhydrous solvents and consider the purity of all reagents. In some cases, adjusting the base or solvent system can disfavor the dehalogenation pathway.[8]

Q: How do electron-donating or electron-withdrawing groups on the aryl chloride affect the oxidative addition?

A: The electronic nature of the aryl chloride has a significant impact on the rate of oxidative addition. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) make the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to nucleophilic attack by the Pd(0) catalyst.[11] This generally leads to a faster oxidative addition. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) make the C-Cl bond more electron-rich and less reactive, often requiring more forcing conditions (higher temperatures, more active catalyst systems) to achieve efficient oxidative addition.[12]

Q: Are there any simple in-situ tests to check if my palladium catalyst is active?

A: While sophisticated spectroscopic techniques can provide detailed information on the catalyst's state, a simple practical test can often be informative. If a reaction has stalled, the careful addition of a small amount of fresh ligand and/or palladium source can help diagnose the problem. If the reaction restarts upon addition of fresh catalyst components, it is a strong indication that the original catalyst had deactivated.[6] Another qualitative indicator is the visual observation of palladium black formation, as discussed earlier.

References

-

Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.

-

Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. Angewandte Chemie International Edition, 52(20), 5369–5373. [Link]

-

Scribd. (n.d.). Palladium Catalyst Testing & Cleaning Guide. Retrieved from [Link]

-

Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.

- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation with Phenols from Unactivated Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.

- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Pre-activation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561.

- Saha, D., & Sarkar, A. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.

- Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789.

- Cardiff University. (2025).

- Google Patents. (n.d.). CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.

- Wu, X., & Organ, M. G. (2017). The application of palladium-N-heterocyclic carbene complexes in cross-coupling. Chemical Science, 8(8), 5284–5292.

- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)

-

Dalton Transactions. (n.d.). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Reddit. (2021).

-

Dalton Transactions. (n.d.). Heck-type coupling vs. conjugate addition in phosphine–rhodium catalyzed reactions of aryl boronic acids with α,β-unsaturated carbonyl compounds: a systematic investigation. Retrieved from [Link]

-

YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]

- Zhang, Z., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions.

-

Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6748–6764. [Link]

-

Zhang, Z., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications, 15(1), 1-11. [Link]

-

Hartwig, J. F. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(2), 223-230. [Link]

-

YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. entegris.com [entegris.com]

- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

HPLC retention time comparison of fluorinated benzene derivatives

Executive Summary: The Fluorine Challenge

In drug development and agrochemical synthesis, fluorinated benzene derivatives are critical scaffolds due to their metabolic stability and lipophilicity. However, separating their positional isomers (regioisomers) poses a distinct challenge in High-Performance Liquid Chromatography (HPLC).

Standard alkyl-bonded phases (C18) often fail to resolve these isomers because they rely almost exclusively on hydrophobic discrimination. Since regioisomers like o-, m-, and p- difluorobenzene possess identical hydrophobicity (log P), C18 columns frequently exhibit co-elution.

This guide objectively compares the performance of C18 (Octadecyl) against PFP (Pentafluorophenyl) stationary phases. We demonstrate that PFP phases provide superior selectivity for fluorinated aromatics by leveraging specific electrostatic and

Scientific Foundation: Mechanisms of Retention

To optimize separation, one must understand the underlying molecular interactions. The "Fluorine Effect" introduces high electronegativity and low polarizability, altering the analyte's interaction with the stationary phase.[1]

Interaction Profiles

-

C18 (Alkyl Phase): Retention is driven by the Solvophobic Effect . Analytes partition into the stationary phase to minimize exposure to the polar mobile phase. Selectivity is dominated by hydrophobicity (log P).

-

PFP (Fluorinated Phase): Retention is Multi-modal .[2][3]

-

Hydrophobicity: Similar to C18 but generally weaker.

-

-

-

Dipole-Dipole: The strong C-F dipoles on the PFP ligand interact with the dipole moments of the analyte isomers.

-

Shape Selectivity: The rigid PFP ring can discriminate between planar and non-planar analytes.

-

Visualization of Interaction Mechanisms

The following diagram illustrates the divergent retention mechanisms between the two phases.

Figure 1: Mechanistic comparison of analyte interactions on C18 vs. PFP stationary phases.

Experimental Protocol

This protocol is designed to be a self-validating system. The use of a standard test mix containing a range of polarities ensures column performance can be verified before running critical samples.

Materials & Reagents[4]

-

Analytes: Fluorobenzene, 1,2-Difluorobenzene (o-DFB), 1,3-Difluorobenzene (m-DFB), 1,4-Difluorobenzene (p-DFB), 1,2,4-Trifluorobenzene, Hexafluorobenzene.

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water (

). -

Columns:

-

C18: 150 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus C18 or equivalent).

-

PFP: 150 x 4.6 mm, 5 µm (e.g., Thermo Hypersil GOLD PFP, Phenomenex Kinetex F5, or equivalent).

-

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min[4]

-

Temperature: 30°C

-

Detection: UV @ 254 nm (aromatic ring absorption)

-

Injection Volume: 5 µL

-

Mobile Phase Configuration:

-

Isocratic Mode: 55% Water / 45% Acetonitrile. (Optimized for maximum selectivity comparison).

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for stationary phase selection.

Performance Comparison Data

The following data illustrates the critical selectivity differences. Note the elution order reversal for the difluorobenzene isomers, which is the defining characteristic of the PFP phase's utility.

Physicochemical Properties of Analytes

Understanding the dipole moment is key to interpreting PFP retention.

| Analyte | Structure | Dipole Moment (D) | Log P (Hydrophobicity) |

| 1,2-Difluorobenzene (o-) | Ortho | 2.59 (High Polarity) | ~2.1 |

| 1,3-Difluorobenzene (m-) | Meta | 1.51 (Medium Polarity) | ~2.1 |

| 1,4-Difluorobenzene (p-) | Para | 0.00 (Non-Polar) | ~2.1 |

Comparative Retention Data (Representative)

Conditions: Isocratic 55:45

| Analyte | C18 Retention Order | PFP Retention Order | Mechanism Explanation |

| Fluorobenzene | 1 (Fastest) | 1 (Fastest) | Low hydrophobicity. |

| 1,4-Difluorobenzene (p-) | 3 (Slowest) | 2 (Fast) | C18: Most hydrophobic character (non-polar). PFP: Weakest dipole interaction (elutes early). |

| 1,3-Difluorobenzene (m-) | 2 (Medium) | 3 (Medium) | Intermediate polarity. |

| 1,2-Difluorobenzene (o-) | 1 (Fastest) | 4 (Slowest) | C18: Most polar, elutes first (RP rule). PFP: Strongest dipole-dipole interaction with ligand, elutes last. |

| 1,2,3-Trifluorobenzene | 4 | 5 | Increased hydrophobicity and F-interactions. |

Key Observation: On the C18 column, the polar o- isomer elutes first because it is the least hydrophobic. On the PFP column, the o- isomer elutes last among the difluorobenzenes. The PFP phase "grabs" the high-dipole o- isomer via electrostatic interactions, overcoming the standard reversed-phase behavior.

Critical Analysis & Guidelines

When to Choose C18

-

Routine Screening: For simple mixtures where isomers are not present.

-

Hydrophobicity-Based Separations: When separating compounds with significantly different alkyl chain lengths or Log P values (> 0.5 difference).

When to Choose PFP (The "Go-To" for Fluorine)

-

Positional Isomers: As demonstrated, PFP is essential for separating o-, m-, and p- isomers.

-

Polar Aromatics: Compounds containing halogens, nitro, or carbonyl groups on an aromatic ring.

-

Orthogonality: PFP provides a perfect orthogonal confirmation method to C18. If peaks co-elute on C18, they are statistically likely to resolve on PFP due to the different mechanism.

Mobile Phase Optimization

-

Methanol vs. Acetonitrile:

-

Acetonitrile (ACN): Preferred for PFP. It is an aprotic solvent that allows the dipole-dipole interactions between the analyte and the PFP ligand to dominate.

-

Methanol (MeOH): Protic solvent. Can mask some polar interactions via hydrogen bonding, potentially reducing the unique selectivity of the PFP phase. Use ACN for maximum isomeric resolution.

-

References

-

Mechanisms of Interaction on Fluorinated Stationary Phases. LCGC International, 2016. Link

-

Chromatographic Resolution of Closely Related Species: Halogen Isomers. ACS Publications, 2013. Link

-

Separation Behavior of Organic Compounds on Polyfluoroalkylsilane Columns. Journal of Chromatographic Science, 1999. Link

-

Ascentis® Express F5 (Pentafluorophenyl) Column Specifications. MilliporeSigma. Link

-

Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Link

Sources

Personal protective equipment for handling 1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene

Executive Summary & Hazard Architecture

The Core Directive: Treat 1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene not merely as a solvent, but as a high-value, lipophilic halogenated building block.[1][2] Its structural combination of a chlorine atom and a pentafluoroethyl (

The Hazard Profile: While specific experimental data for this exact isomer may be sparse, its structural analogs (chlorobenzotrifluorides and chlorofluorobenzenes) dictate the following Precautionary Safety Baseline :

-

Bio-Permeability: The perfluoroalkyl group increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and compromise standard nitrile gloves.

-

Volatility: Likely a liquid with moderate volatility.[1] Vapors are heavier than air and will accumulate in low-lying areas (sumps, sinks).[1]

-

Reactivity: Stable under standard conditions but incompatible with strong bases and alkali metals (risk of benzyne formation or defluorination).[1]

The Defense Layer: Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged contact.[1] The following protocol utilizes a "Defense in Depth" strategy to mitigate permeation risks.

Hand Protection: The "Double-Shell" Protocol

Causality: Halogenated aromatics can swell and degrade disposable nitrile rubber (NBR) within minutes.[1][2] To maintain dexterity while ensuring chemical resistance, use a laminate liner.[1][3]

| Layer | Type | Material Specification | Function |

| Inner (Barrier) | Laminate Film | Ansell AlphaTec® 02-100 (Barrier) or equivalent (PE/EVOH) | Primary Chemical Defense. Provides >480 min breakthrough time against broad-spectrum halogenated solvents.[1][2] |

| Outer (Mechanical) | Disposable Nitrile | Min. 5 mil thickness (e.g., Kimberly-Clark Purple Nitrile) | Mechanical Protection. Protects the fragile laminate liner from tears and provides grip.[1] |

Donning Logic:

-

Inspect Laminate gloves for air leaks (inflate and hold).[1]

-

Don Laminate gloves.[1]

-

Don Nitrile gloves over the Laminate gloves.[1]

-

Tape the cuff of the outer glove to the lab coat if working with volumes >100 mL.

Respiratory & Eye Protection[1][4]

-

Eyes: Chemical Splash Goggles (indirect vented) are mandatory.[1] Safety glasses with side shields are insufficient due to the wicking nature of fluorinated liquids.

-

Respiratory: All operations must occur within a certified fume hood.[1]

PPE Decision Logic (Visualization)

Caption: Decision matrix for selecting glove configuration based on exposure volume and duration.

Engineering Controls & Operational Workflows[1][2]

The Static Hazard

Fluorinated organic compounds are notorious for generating static electricity during transfer, which poses a fire risk if the compound has a low flash point.

-

Grounding: Ensure all metal vessels are grounded.

-

Materials: Use borosilicate glass or stainless steel (304/316).[1] Avoid PTFE tubing for transfers if static is a concern, as PTFE is triboelectrically similar to fluorinated solvents.[1]

Weighing & Transfer Protocol

This self-validating workflow minimizes vapor release.[1][2]

-

Preparation: Place a secondary containment tray inside the fume hood.

-

Tare: Tare the receiving vial with its cap on.

-

Transfer:

-

Cleaning: Immediately wipe the syringe exterior with a Kimwipe soaked in acetone inside the hood before disposal.[1]

Emergency Response & Disposal

Trustworthiness: This section assumes the worst-case scenario (spill outside the hood) to ensure maximum safety.

Spill Response Logic

Do not use water. Fluorinated aromatics are immiscible with water and may spread.[1]

| Phase | Action | Rationale |

| 1. Isolate | Evacuate the immediate area (radius 5m). Alert nearby personnel. | Prevent inhalation of vapors. |

| 2. Protect | Don Silver Shield/Laminate gloves and a respirator (OV cartridge) if outside hood.[1] | Standard nitrile will degrade during cleanup.[1] |

| 3. Absorb | Use Vermiculite or Activated Carbon pads.[1] | Non-combustible absorption.[1] Carbon mitigates odors. |

| 4.[1] Decontaminate | Scrub surface with a soap/water solution after bulk removal.[1] | Surfactants are needed to lift lipophilic residues.[1] |

Waste Disposal[1][2]

-

Classification: Halogenated Organic Solvent Waste.[1]

-

Segregation: NEVER mix with acid waste (risk of reaction) or strong oxidizers.[1]

-

Labeling: Clearly mark as "Contains Fluorinated Aromatics."

Emergency Workflow Diagram

Caption: Immediate triage logic for spills, prioritizing containment vs. evacuation.

References & Authority

This guide synthesizes data from general halogenated handling protocols due to the specific nature of the intermediate.

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1]

-

Ansell Healthcare. Chemical Resistance Guide (8th Edition).[1] (Permeation data for Laminate vs. Nitrile against Chlorinated/Fluorinated Solvents).

-

PubChem. Compound Summary: 1-Chloro-3-fluoro-benzene (Analogous Hazard Data).[1][2] National Library of Medicine.[1] [1]

-